molecular formula C23H21N5O2S B2813104 N-(3,4-dimethylphenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide CAS No. 941994-23-6

N-(3,4-dimethylphenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide

Cat. No. B2813104
M. Wt: 431.51
InChI Key: STHCDVPAPKUXEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide is a useful research compound. Its molecular formula is C23H21N5O2S and its molecular weight is 431.51. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dimethylphenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethylphenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • This compound has been synthesized as part of studies exploring new heterocycles incorporating antipyrine moiety. Such compounds have shown significant antimicrobial properties (Bondock et al., 2008).

Antioxidant Activity

  • Research has also been conducted on the antioxidant properties of compounds incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety, with some compounds showing antioxidant activity nearly equal to that of ascorbic acid (El‐Mekabaty, 2015).

Anticancer Activity

  • Another focus has been on the anticancer activity of pyrazolo[3,4-d]pyrimidin-4-one derivatives. Some of these compounds have shown promising results in inhibiting tumor growth, particularly in human breast adenocarcinoma cell lines (Abdellatif et al., 2014).

Synthesis of Novel Heterocycles

  • The compound has also been used as a precursor in the synthesis of new polyheterocyclic ring systems, which have shown potential as antibacterial agents (Abdel‐Latif et al., 2019).

In Vitro Antitumor Evaluation

  • Additional studies have synthesized variants of the compound and evaluated their in vitro antitumor activity, finding some derivatives to exhibit significant activity against breast cancer cell lines (El-Morsy et al., 2017).

Synthesis of Pyrazolo[3,4-d]Pyrimidine Derivatives

  • The compound has been part of the synthesis process of new pyrazolo[3,4-d]pyrimidine derivatives, which were then evaluated for their anticancer and anti-5-lipoxygenase activities (Rahmouni et al., 2016).

properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-(2-oxo-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O2S/c1-14-8-9-16(10-15(14)2)25-20(29)11-18-13-31-23-26-21-19(22(30)27(18)23)12-24-28(21)17-6-4-3-5-7-17/h3-10,12,18H,11,13H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STHCDVPAPKUXEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2CSC3=NC4=C(C=NN4C5=CC=CC=C5)C(=O)N23)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide

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